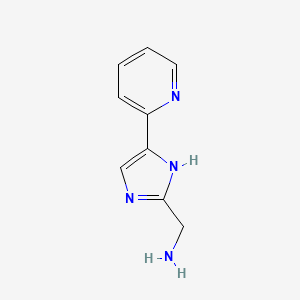

(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine

Description

“(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine” is a small organic molecule featuring an imidazole core substituted at the 5-position with a pyridin-2-yl group and at the 2-position with a methanamine side chain. This structure combines aromatic heterocycles (imidazole and pyridine) with a primary amine, making it a versatile scaffold for medicinal chemistry and materials science. The pyridine moiety enhances hydrogen-bonding and π-π stacking interactions, while the imidazole ring contributes to metal coordination and acid-base reactivity. The primary amine group allows for further functionalization, such as reductive amination or conjugation with electrophiles .

Its synthesis likely involves reductive amination or coupling reactions, as seen in related imidazole derivatives .

Properties

IUPAC Name |

(5-pyridin-2-yl-1H-imidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-5-9-12-6-8(13-9)7-3-1-2-4-11-7/h1-4,6H,5,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOQUDFNGOHDNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=C(N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazole ring. One common method involves the reaction of 2-aminopyridine with α-bromoketones under microwave irradiation, which results in the formation of imidazo[1,2-a]pyridines . The reaction conditions are generally mild, and the use of microwave irradiation can significantly enhance the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used for the oxidation of amines to aldehydes and ketones.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Cyclization: Microwave irradiation is often used to promote cyclization reactions.

Major Products Formed

Oxidation: Aldehydes and ketones.

Substitution: Various substituted pyridine derivatives.

Cyclization: Imidazo[1,2-a]pyridines and related heterocycles.

Scientific Research Applications

(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

Materials Science: The compound’s unique electronic properties make it useful in the development of optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of (5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The structural and functional diversity of imidazole-based methanamine derivatives allows for tailored applications in drug discovery and materials science. Below is a comparative analysis of “(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine” with key analogs:

Substituent Effects on Physicochemical Properties

Key Observations :

- Pyridine vs. Phenyl Substitution : The pyridin-2-yl group (electron-deficient aromatic ring) in the target compound may enhance hydrogen-bonding and metal coordination compared to phenyl-substituted analogs, which prioritize hydrophobic interactions .

- Salt Forms : Dihydrochloride salts (e.g., ) improve aqueous solubility but may alter pharmacokinetics .

- Positional Isomerism : Substitution at the 1-position of imidazole (e.g., phenylethyl group in ) introduces steric bulk, reducing binding affinity to flat binding pockets .

Commercial and Research Status

- Phenyl-substituted analogs (e.g., ) are more widely studied preclinically, while pyridine derivatives remain underexplored .

Biological Activity

The compound (5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine , a derivative of imidazole and pyridine, has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of 174.21 g/mol. The compound consists of a pyridine ring and an imidazole ring linked through a methanamine group, which enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds have shown promising results, indicating their potential as antimicrobial agents.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1.56 - 3.12 | Effective |

| Escherichia coli | 3.12 - 6.25 | Moderate efficacy |

| Candida albicans | 6.25 - 12.5 | Limited effectiveness |

Antitumor Activity

The compound has also been investigated for its antitumor properties, particularly in inhibiting cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines through the modulation of specific signaling pathways . The IC values for these effects vary by cell line but generally fall within the micromolar range.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.23 | Apoptosis induction |

| HeLa (Cervical Cancer) | 8.45 | Cell cycle arrest |

| A549 (Lung Cancer) | 12.67 | Inhibition of proliferation |

Enzyme Inhibition

The compound has demonstrated the ability to inhibit certain enzymes, making it a candidate for drug development targeting diseases such as cancer and infections. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis . This inhibition can lead to reduced cell proliferation in rapidly dividing cells, such as cancer cells.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity.

- Receptor Modulation : The compound exhibits affinity for serotonin receptors, particularly the 5-HT receptor, which is implicated in mood regulation and anxiety disorders .

- Antimicrobial Action : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity against Clostridium difficile, showing significant inhibition at concentrations as low as 1 µg/mL .

- Antitumor Study : In vitro studies conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its potential use as an anticancer agent .

- Neuroprotective Properties : Research has indicated that this compound may possess neuroprotective effects by modulating serotonergic pathways, suggesting applications in treating anxiety and depression .

Q & A

Q. How can researchers optimize the synthesis of (5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine to improve yield and purity?

Methodological Answer:

- Solvent Selection : Use chloroform (CHCl₃) for intermediate reactions, as demonstrated in the synthesis of structurally similar imidazole derivatives .

- Acid Catalysis : Introduce 4 M HCl in dioxane to facilitate deprotection or cyclization steps, followed by recrystallization from methanol/diethyl ether to enhance purity .

- Workup Optimization : Extract the organic layer with saturated NaHCO₃ to remove acidic impurities, then dry over MgSO₄ and concentrate in vacuo .

- Yield Monitoring : Track reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.07 mmol starting material yielding 64% product) .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use DMSO-d₆ or CDCl₃ to resolve imidazole NH protons (δ ~13.6 ppm) and pyridine aromatic signals (δ ~8.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass 226.106 g/mol for related imidazole derivatives) using high-resolution MS .

- X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve bond lengths and angles, especially for imidazole-pyridine torsion angles .

Q. What initial biological screening strategies are suitable for evaluating its pharmacological potential?

Methodological Answer:

- Kinase Inhibition Assays : Test against B-Raf or TGFβR1 kinases due to structural similarity to known inhibitors (e.g., SB590885) .

- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria, referencing methods for analogous imidazole derivatives .

- Cellular Uptake Studies : Employ fluorescence labeling (e.g., triphenylamine-imidazole probes) to assess membrane permeability .

Advanced Research Questions

Q. How can conflicting crystallographic data on imidazole-pyridine torsion angles be resolved?

Methodological Answer:

- Multi-Software Validation : Compare SHELXL-refined structures with outputs from PHENIX or OLEX2 to identify systematic errors .

- Twinned Data Analysis : Use SHELXE for high-throughput phasing if twinning is suspected, particularly for low-symmetry space groups .

- DFT Calculations : Validate experimental torsion angles via quantum mechanical optimization (e.g., B3LYP/6-31G*) to reconcile discrepancies .

Q. What computational approaches predict the compound’s interaction with biological targets like uPAR or riboswitches?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to uPAR, focusing on the methanamine group’s electrostatic interactions with Asp128 and Arg148 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of imidazole-pyridine stacking in riboswitch pockets (e.g., TPP riboswitch) .

- SAR Analysis : Compare with analogues like (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine to identify critical substituents for target affinity .

Q. How should researchers address contradictory results in biological activity across in vitro vs. in vivo models?

Methodological Answer:

- Metabolite Profiling : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the pyridine ring) that may alter activity in vivo .

- PK/PD Modeling : Integrate plasma concentration-time curves with in vitro IC₅₀ data to explain efficacy gaps .

- Cellular Context : Test in co-culture systems (e.g., cancer-associated fibroblasts) to mimic in vivo microenvironments affecting drug response .

Data Contradiction Analysis

Example Scenario : Discrepancies in reported IC₅₀ values for kinase inhibition.

Resolution Strategy :

- Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 µM vs. 100 µM) and enzyme batches across labs .

- Counter-Screening : Test against off-target kinases (e.g., EGFR, VEGFR2) to rule out pan-inhibition artifacts .

- Structural Validation : Re-analyze inhibitor-enzyme co-crystals to confirm binding mode vs. crystallographic artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.